molecular formula C13H15BClF3O2 B1420518 2-(3-Chloro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 942069-65-0

2-(3-Chloro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1420518
CAS No.: 942069-65-0
M. Wt: 306.52 g/mol
InChI Key: DSRHHGXMHRASQY-UHFFFAOYSA-N
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Description

2-(3-Chloro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C13H15BClF3O2 and its molecular weight is 306.52 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BClF3O2/c1-11(2)12(3,4)20-14(19-11)9-5-8(13(16,17)18)6-10(15)7-9/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSRHHGXMHRASQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30675169
Record name 2-[3-Chloro-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942069-65-0
Record name 2-[3-Chloro-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 2-(3-Chloro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (commonly referred to as Dioxaborolane) is a boron-containing organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

  • Molecular Formula: C13H14ClF3BNO2
  • CAS Number: 69807-91-6
  • Molecular Weight: 305.61 g/mol
  • Structure: The compound features a dioxaborolane ring with a trifluoromethyl and chlorophenyl substituent.

Dioxaborolane exhibits several biological activities attributed to its unique structural properties:

  • Enzyme Inhibition: Research indicates that Dioxaborolane may act as an inhibitor of specific enzymes involved in cellular signaling pathways. For example, studies have shown that boron-containing compounds can inhibit the activity of kinases and phosphatases, which are crucial in various signaling cascades.
  • Antioxidant Activity: The presence of trifluoromethyl groups enhances the compound's ability to scavenge free radicals, suggesting potential applications in oxidative stress-related diseases.
  • Cytokine Modulation: Preliminary studies indicate that Dioxaborolane may influence cytokine production in immune cells. For instance, it has been noted to inhibit the production of pro-inflammatory cytokines such as IL-2 and TNF-α in Jurkat T cells .

Biological Activity Data

The following table summarizes key findings related to the biological activity of Dioxaborolane:

Activity Effect Reference
Enzyme InhibitionInhibits specific kinases
Antioxidant ActivityScavenges free radicals
Cytokine ProductionReduces IL-2 and TNF-α levels
Cellular ToxicityMild toxicity observed

Case Studies and Research Findings

  • Inhibition of DYRK1A Kinase:
    A study on the design of DYRK1A inhibitors highlighted the role of dioxaborolane derivatives in inhibiting this kinase associated with neurodegenerative disorders. The synthesized compounds demonstrated nanomolar-level inhibitory activity against DYRK1A, indicating their potential as therapeutic agents for Alzheimer's disease .
  • Anti-inflammatory Effects:
    In vitro assays showed that Dioxaborolane significantly reduced cytokine production in immune cells. This suggests its utility in managing inflammatory conditions .
  • Toxicity Assessment:
    Toxicological evaluations revealed that while Dioxaborolane exhibits some harmful effects upon oral administration (H302 classification), its overall safety profile appears manageable within therapeutic contexts .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of dioxaborolanes exhibit significant anticancer properties. The compound has been studied for its potential to inhibit specific cancer cell lines. For example, studies have shown that similar dioxaborolane compounds can disrupt cellular pathways involved in tumor growth and metastasis .

Mechanism of Action

The mechanism by which this compound exerts its effects often involves the inhibition of key enzymes or proteins that are critical for cancer cell survival. For instance, analogs of this compound have been reported to act as inhibitors of phosphatases, which play a crucial role in various signaling pathways related to cancer progression .

Materials Science

Synthesis of Functional Materials

The compound serves as a versatile building block in the synthesis of functional materials. Its boron-containing structure allows for the formation of polymers and coordination complexes that exhibit unique electronic and optical properties. These materials are being explored for applications in organic electronics and photonics .

Nanocomposites

In materials science, dioxaborolanes are being integrated into nanocomposites to enhance their mechanical and thermal properties. The incorporation of this compound can improve the performance characteristics of polymers used in high-performance applications such as aerospace and automotive industries .

Environmental Science

Environmental Remediation

The potential use of 2-(3-Chloro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in environmental remediation is an emerging area of research. Compounds with similar structures have demonstrated efficacy in the removal of pollutants from water sources through advanced oxidation processes .

Pesticide Development

Furthermore, the compound's unique chemical properties make it a candidate for developing new pesticides or herbicides that target specific pathways in pests while minimizing environmental impact. Research is ongoing to evaluate its effectiveness and safety compared to traditional agricultural chemicals .

Case Studies

Application AreaStudy ReferenceKey Findings
Anticancer Activity PMC3983359Inhibitory effects on cancer cell lines through enzyme inhibition.
Materials Science Google PatentsUtilization in creating advanced polymers with enhanced properties.
Environmental Remediation De GruyterEfficacy in pollutant removal via oxidation processes.
Pesticide Development MolportPotential for targeted pest control with reduced environmental impact.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Chloro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(3-Chloro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.